(3-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
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Overview
Description
(3-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is a complex organic compound that features both a nitrophenyl group and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate typically involves the esterification of (3-nitrophenyl)methanol with 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction proceeding at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and solvents would apply. Scaling up the reaction would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
(3-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide moiety can form stable complexes with metal ions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
- (2-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
- (3-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)propanoate
Uniqueness
(3-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The combination of the nitrophenyl and phthalimide groups also provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
(3-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15(25-10-11-4-3-5-12(8-11)19(23)24)9-18-16(21)13-6-1-2-7-14(13)17(18)22/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCQHZCNECFSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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